molecular formula C12H17NO B1674301 5,5-Dimethyl-2-phenylmorpholine CAS No. 42013-48-9

5,5-Dimethyl-2-phenylmorpholine

Cat. No. B1674301
CAS RN: 42013-48-9
M. Wt: 191.27 g/mol
InChI Key: KJUOROGOOZJYAI-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-phenylmorpholine is a compound with the molecular formula C12H17NO . It is a derivative of phenylmorpholine, a class of compounds known for their wide variety of pharmacological activity .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-2-phenylmorpholine consists of a six-membered ring containing two heteroatoms, Oxygen & Nitrogen . The IUPAC name for this compound is 5,5-dimethyl-2-phenylmorpholine .


Physical And Chemical Properties Analysis

5,5-Dimethyl-2-phenylmorpholine has a molecular weight of 191.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Scaffolds

5,5-Dimethyl-2-phenylmorpholine is a versatile chemical compound used in various chemical syntheses. It is particularly significant in creating heterocyclic scaffolds, which are crucial in pharmaceuticals and other chemical industries. For instance, it has been used in the synthesis of optically pure forms of dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate. This compound has demonstrated its utility as a “chemical multitalent,” easily transforming into valuable heterocyclic building blocks like methyl [(2R,3S)-3-hydroxy-5-oxopyrrolidin-2-yl]acetate and methyl [(2R,3S)-3-amino-5-oxotetrahydrofuran-2-yl]acetate (Pandey, Gaikwad, & Gadre, 2012).

High-Pressure Reactions

In another study, the reaction of 2,2-dimetyloxirane with carbon disulfide under high pressure was accelerated to yield 5,5-dimethyl-1,3-oxathiolane-2-thione. This demonstrates the potential of 5,5-Dimethyl-2-phenylmorpholine in facilitating high-pressure chemical reactions, leading to the formation of complex organic compounds (Taguchi, Yanagiya, Shibuya, & Suhara, 1988).

Photochemistry Applications

The compound has also found applications in photochemistry. For example, research in the field of aryl azides at room temperature in fluid solutions identified the intermediacy of 5-(dimethylamido)-1,2-dehydroazepine, proving the versatility of derivatives of 5,5-Dimethyl-2-phenylmorpholine in photochemical reactions (Shields, Chrisope, Schuster, Dixon, Poliakoff, & Turner, 1987).

Catalysts in Organic Reactions

Moreover, derivatives of 5,5-Dimethyl-2-phenylmorpholine, such as benzyl 2-((dimethylamino)methyl)phenyl selenoxide, have been used as catalysts in the bromination of organic substrates, demonstrating the compound's utility in enhancing reaction efficiencies in organic chemistry (Goodman & Detty, 2004).

Fluorescent Molecular Probes

Thecompound has also been utilized in the development of fluorescent molecular probes. For example, 2,5-Diphenyloxazoles that include a dimethylamino group were synthesized as new fluorescent solvatochromic dyes. These molecules, related to the 5,5-Dimethyl-2-phenylmorpholine structure, show strong solvent-dependent fluorescence, useful for creating sensitive fluorescent molecular probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Neuroprotective Antioxidants

In the realm of biomedical research, derivatives of 5,5-Dimethyl-2-phenylmorpholine have been evaluated for their antioxidant properties and potential neuroprotective effects. This includes studies on dimethyl sulfoxide, examining its ability to reduce lipid peroxidation and protein oxidation, highlighting the compound's relevance in neurological health research (Sanmartín-Suárez, Soto-Otero, Sánchez-Sellero, & Mendez-Alvarez, 2011).

Crystallography and Structural Studies

From a structural chemistry perspective, the X-ray crystal structure of 5,5-dimethyl-2-phenylimino-Δ3-1,3,4-thiadiazoline has been determined, providing insights into the molecular geometry and bonding characteristics of related compounds. This research is crucial for understanding the physical properties and reactivity of such molecules (Faggiani, Kamiński, Lock, & Warkentin, 1987).

Pharmaceutical Chemistry

The compound has also been leveraged in pharmaceutical chemistry. For instance, the enantiocontrolled construction of bicyclic proline derivatives was achieved through a one-pot generation and intramolecular trapping of chiral stabilized azomethine ylids, showing its utility in developing complex molecular structures for drug development (Harwood & Lilley, 1993).

properties

IUPAC Name

5,5-dimethyl-2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2)9-14-11(8-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUOROGOOZJYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36981-93-8 (hydrochloride)
Record name 2-Phenyl-5,5-dimethyltetrahydro-1,4-oxazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401032153
Record name 5,5-Dimethyl-2-phenylmorpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-phenylmorpholine

CAS RN

42013-48-9
Record name 5,5-Dimethyl-2-phenylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42013-48-9
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Record name 2-Phenyl-5,5-dimethyltetrahydro-1,4-oxazine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042013489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 42013-48-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30362
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Record name 5,5-Dimethyl-2-phenylmorpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYL-5,5-DIMETHYLMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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